2,3-Dimethylpentan-3-yl 4-nitrobenzoate
Description
2,3-Dimethylpentan-3-yl 4-nitrobenzoate is an ester derivative of 4-nitrobenzoic acid, characterized by a branched alkyl chain (2,3-dimethylpentan-3-yl) esterified to the aromatic nitro-functionalized carboxylic acid. The nitro group at the para position enhances electrophilic character, making it a candidate for further functionalization or as a precursor in catalytic reactions .
Properties
CAS No. |
55705-67-4 |
|---|---|
Molecular Formula |
C14H19NO4 |
Molecular Weight |
265.30 g/mol |
IUPAC Name |
2,3-dimethylpentan-3-yl 4-nitrobenzoate |
InChI |
InChI=1S/C14H19NO4/c1-5-14(4,10(2)3)19-13(16)11-6-8-12(9-7-11)15(17)18/h6-10H,5H2,1-4H3 |
InChI Key |
XXABLVUBIHSPHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C(C)C)OC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethylpentan-3-yl 4-nitrobenzoate typically involves the esterification of 4-nitrobenzoic acid with 2,3-dimethylpentan-3-ol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, leading to higher purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethylpentan-3-yl 4-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol under acidic or basic conditions.
Nucleophilic Addition: The ester group can react with nucleophiles such as Grignard reagents to form tertiary alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Hydrochloric acid or sodium hydroxide.
Nucleophilic Addition: Grignard reagents (e.g., methylmagnesium bromide).
Major Products Formed
Reduction: 2,3-Dimethylpentan-3-yl 4-aminobenzoate.
Hydrolysis: 4-nitrobenzoic acid and 2,3-dimethylpentan-3-ol.
Nucleophilic Addition: Tertiary alcohols.
Scientific Research Applications
2,3-Dimethylpentan-3-yl 4-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs that can be activated in specific biological environments.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3-Dimethylpentan-3-yl 4-nitrobenzoate involves its interaction with specific molecular targets. For instance, in biological systems, the compound may undergo enzymatic hydrolysis to release 4-nitrobenzoic acid and 2,3-dimethylpentan-3-ol. The released 4-nitrobenzoic acid can then participate in various biochemical pathways, exerting its effects through interactions with enzymes and receptors .
Comparison with Similar Compounds
Key Observations :
- Electronic Effects : The para-nitro group in all listed nitrobenzoates induces strong electron-withdrawing effects, activating the benzene ring for electrophilic substitution but reducing nucleophilic reactivity at the ester carbonyl .
- Stability: Phenyl 3,4-diaminobenzoate’s amine groups render it prone to oxidation, whereas nitro-substituted analogs (e.g., 4-nitrobenzoates) exhibit greater oxidative stability .
Rationale for Structural Similarity Comparisons
The structural similarity principle posits that compounds with analogous functional groups (e.g., nitro, ester) share comparable reactivity and bioactivity profiles . However, steric and electronic modifications—such as the branched alkyl chain in this compound—introduce divergence in properties like solubility, metabolic stability, and synthetic applicability. For example, replacing ethyl with a bulky alkyl group reduces water solubility but enhances compatibility with lipid-rich environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
